molecular formula C13H15ClN2O2S B2845104 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl CAS No. 1700655-64-6

4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl

Cat. No.: B2845104
CAS No.: 1700655-64-6
M. Wt: 298.79
InChI Key: ZZAIYAXTRXKSDE-UHFFFAOYSA-N
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Description

Historical Context of Benzothiophene Piperazine Research

The exploration of benzothiophene derivatives in medicinal chemistry dates to the mid-20th century, when the structural versatility of sulfur-containing heterocycles began attracting attention for drug discovery. Benzothiophene scaffolds gained prominence due to their electronic properties, which mimic bioisosteres of indole and naphthalene while introducing unique reactivity from the sulfur atom. The integration of piperazine moieties into benzothiophene systems emerged as a strategic approach to enhance pharmacokinetic properties, particularly blood-brain barrier permeability and solubility.

Early work focused on benzothiophene-2-carboxylic acid derivatives, such as thianaphthene-2-carboxylic acid (CAS 6314-28-9), which demonstrated utility as intermediates in dye synthesis and metallurgy. The critical breakthrough occurred in the 2000s when researchers at Pfizer Global Research and Development systematically investigated benzothiophene-piperazine hybrids as covalent inhibitors of fatty acid amide hydrolase (FAAH). This established 4-(piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid derivatives as a privileged scaffold for targeting serine hydrolases.

Position Within Heterocyclic Chemistry Literature

The compound occupies a unique niche at the intersection of two pharmacologically significant heterocyclic systems:

  • Benzothiophene core : A 10π-electron aromatic system (C$$8$$H$$6$$S) providing planar rigidity and π-stacking capability.
  • Piperazine substituent : A six-membered diamine ring (C$$4$$H$${10}$$N$$2$$) conferring basicity (pK$$a$$ ~9.5) and hydrogen-bonding capacity.

Structural analyses reveal that the carboxylic acid group at position 2 of the benzothiophene ring enables salt bridge formation with biological targets, while the piperazine moiety facilitates interactions with hydrophobic pockets through its chair conformation. This dual functionality is reflected in the compound's molecular formula (C$${13}$$H$${15}$$ClN$$2$$O$$2$$S) and weight (298.79 g/mol).

Significance in Current Scientific Research Paradigms

Contemporary studies leverage this compound as:

  • Covalent enzyme inhibitor : The urea derivatives demonstrate irreversible FAAH inhibition via nucleophilic attack by Ser241 (k$${inact}$$/K$$i$$ = 3.7 × 10$$^4$$ M$$^{-1}$$s$$^{-1}$$).
  • Template for chemical probes : Activity-based protein profiling (ABPP) confirms >1,000-fold selectivity over other serine hydrolases.
  • Lead for CNS therapeutics : LogP = 2.8 and topological polar surface area = 89 Å$$^2$$ suggest favorable blood-brain barrier penetration.

Recent patent activity highlights derivatives with EC$$_{50}$$ <10 nM in FAAH inhibition assays, particularly those incorporating 3,4-dibromophenyl or quinoline substituents.

Research Objectives and Theoretical Frameworks

Current investigations prioritize three objectives:

  • Mechanistic elucidation : Understanding the time-dependent inhibition kinetics through stopped-flow fluorescence assays.
  • Structure-activity relationship (SAR) optimization : Modulating the piperazine N-substituents to enhance target residence time (e.g., phenylamide vs. pyridylmethyl groups).
  • Computational modeling : Density functional theory (DFT) calculations of the benzothiophene-carboxylic acid conjugate system (HOMO-LUMO gap = 4.3 eV).

Theoretical frameworks integrate molecular docking (Glide XP scores < -10 kcal/mol for FAAH binding) with free-energy perturbation studies to predict substituent effects on binding affinity.

Table 1: Key Physicochemical Properties

Property Value Method/Source
Molecular Weight 298.79 g/mol PubChem CID 122470937
Melting Point 236–242°C (dec.) Analog data from
Aqueous Solubility (25°C) 0.87 mg/mL (pH 7.4) Estimated via ALIKS
logP (octanol/water) 2.8 ± 0.3 XLogP3
pKa (piperazine NH) 9.1 (predicted) MarvinSketch
Rotatable Bonds 3 PubChem

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperazin-1-yl-1-benzothiophene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S.ClH/c16-13(17)12-8-9-10(2-1-3-11(9)18-12)15-6-4-14-5-7-15;/h1-3,8,14H,4-7H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAIYAXTRXKSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and suitable reagents.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 2-bromobenzo[b]thiophene can be reacted with piperazine under suitable conditions to form the desired product.

    Functionalization with Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide and suitable catalysts.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzo[b]thiophene core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Synthesis of Antipsychotic Medications

One of the primary applications of 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride is as an intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic used for treating schizophrenia and major depressive disorder. This compound's piperazine moiety is crucial for binding to dopamine and serotonin receptors, which are key targets in psychiatric medications .

Potential Anticancer Activity

Research has indicated that derivatives of benzo[b]thiophene compounds exhibit anticancer properties. Initial studies suggest that 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride may have similar effects, potentially inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests its potential application in treating neurological disorders beyond schizophrenia. Its interaction with serotonin and dopamine receptors may provide therapeutic benefits for conditions such as anxiety and depression .

Case Study 1: Brexpiprazole Synthesis

In a study published by The Clinivex, researchers demonstrated the efficient synthesis of Brexpiprazole using 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride as a key intermediate. The study highlighted the compound's role in enhancing yield and purity during the synthesis process, thus showcasing its importance in pharmaceutical manufacturing .

Case Study 2: Anticancer Activity Evaluation

A study evaluated various benzo[b]thiophene derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that compounds similar to 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride exhibited significant inhibition of cell growth, prompting further investigation into their mechanisms of action and potential clinical applications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Synthesis of AntipsychoticsIntermediate for Brexpiprazole, targeting dopamine and serotonin receptors
Potential Anticancer ActivityInhibition of cancer cell proliferation through apoptosis mechanisms
Treatment of Neurological DisordersModulation of neurotransmitter systems for conditions like anxiety and depression

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzo[b]thiophene core are key structural features that enable binding to these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b]thiophene-2-carboxamide Derivatives

N-(3-hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide (35)
  • Structure : Replaces the carboxylic acid group with an amide linked to a hydroxybutyl-piperazine moiety.
  • Synthesis : Prepared via general procedure A, yielding 62% with a melting point of 214–216°C (as acetate salt) .
Benzo[b]thiophene-2-carboxylic acid {4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-trans-but-enyl}-amide (21)
  • Structure : Features a trans-but-enyl spacer between the piperazine and amide groups.
  • Synthesis : 51% yield via procedure A; HCl salt melts at 225–226°C. NMR data (δ 2.62–7.86 ppm) confirm structural integrity .
  • Key Differences : The unsaturated spacer may influence conformational flexibility and receptor binding compared to the rigid benzo[b]thiophene core in the target compound.

Piperazine-Linked Heterocyclic Acids

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic Acid (Boc-Protected Intermediate)
  • Structure : Boc-protected piperazine nitrogen (CAS: 1677681-02-5).
  • Role : Intermediate in synthesizing the HCl salt. Boc removal under acidic conditions yields the free amine for salt formation .
  • Key Differences : The Boc group increases molecular weight (C₁₈H₂₂N₂O₄S, 362.45 g/mol) and alters solubility (lipophilic vs. hydrophilic HCl salt) .
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic Acid Dihydrochloride
  • Structure : Thiophene core with a methylpiperazine side chain (CAS: 2126178-22-9).
  • Properties : Molecular weight 285.09 g/mol; differs in core heterocycle (thiophene vs. benzo[b]thiophene), affecting aromatic stacking interactions .

Pharmacologically Active Analogs

Ziprasidone-Related Compounds (USP Standards)
  • Examples : 5,5'-Bis(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-3,3'-biindoline-2,2'-dione (Ziprasidone Related Compound B).
  • Key Differences : Larger, dimeric structures with isothiazole rings; designed for antipsychotic activity, highlighting the versatility of piperazine in drug design .
FAUC 329 Derivatives
  • Structure : Pyrazolo[1,5-a]pyridine-2-carboxylic acid with piperazine substitutions.
  • Application : Dopamine D3 receptor ligands; contrasts with benzo[b]thiophene-based compounds in receptor specificity .

Structural Impact on Properties

  • Acid vs. Amide : Carboxylic acid (target) offers higher solubility in basic media, while amides (e.g., Compound 35) exhibit better membrane permeability.
  • Salt Forms : HCl salts (e.g., target, Compound 21) enhance crystallinity and stability compared to free bases or acetate salts .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ND-8 ) increase acidity, whereas methoxy groups (e.g., Compound 35 ) enhance lipophilicity.

Biological Activity

4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride (CAS Number: 1700655-64-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound serves as an intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic agent, which highlights its relevance in pharmacological research . This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and receptor modulation properties.

  • Molecular Formula : C13H15ClN2O2S
  • Molecular Weight : 298.79 g/mol
  • Solubility : Data not available

Antibacterial Activity

Recent studies have indicated that derivatives of benzo[b]thiophene exhibit significant antibacterial properties. Specifically, compounds similar to 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-(Piperazin-1-yl)benzo[b]thiopheneStaphylococcus aureusMIC ≤ 0.25 μg/mL
4-(Piperazin-1-yl)benzo[b]thiopheneEscherichia coliMIC = 50 µM
4-(Piperazin-1-yl)benzo[b]thiopheneStreptococcus agalactiaeMIC = 75 µM

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of benzo[b]thiophene derivatives has been explored in various studies. For instance, a study focusing on structural analogs demonstrated promising cytotoxic effects against colorectal cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Study ReferenceCell LineIC50 (µM)
HT2912.5
HCT11615.0

The results indicate that these compounds may interact with specific molecular targets involved in tumor growth and survival, warranting further investigation into their mechanisms of action.

Receptor Modulation

4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid has been evaluated for its activity at dopamine receptors, particularly D3 receptors. Studies have shown that modifications to the piperazine moiety can enhance selectivity and potency for D3 receptor agonism, which is crucial for developing treatments for psychiatric disorders.

Compound IDD3R Agonist Activity (EC50)D2R Antagonist Activity (IC50)
1710 ± 150 nM15,700 ± 3,000 nM
2278 ± 62 nM9,000 ± 3,700 nM

These receptor interactions suggest that this compound could play a role in treating conditions such as schizophrenia and depression through modulation of dopaminergic pathways .

Case Studies

In a case study involving the synthesis of novel benzo[b]thiophene derivatives, researchers reported enhanced biological activities when piperazine was incorporated into the structure. The resultant compounds exhibited improved solubility and bioavailability compared to earlier derivatives, leading to better therapeutic profiles in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid HCl, and how can purity be maximized?

  • Methodology :

  • Coupling Reaction : React benzo[b]thiophene-2-carboxylic acid with 1-(chloromethyl)piperazine under reflux in dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts .

  • HCl Salt Formation : Precipitate the final product by adding HCl gas to the reaction mixture, followed by recrystallization from methanol/diethyl ether (yield: ~51%) .

  • Purification : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >95% purity. Monitor by LC-MS .

    • Data Table : Typical Reaction Conditions
StepReagents/ConditionsYieldPurity (HPLC)
CouplingDCM, Et₃N, 25°C, 12h51%85% (crude)
Salt FormationHCl gas, MeOH/Et₂O48%92%
PurificationHPLC (C18)40%98%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • Methodology :

  • NMR : In CDCl₃, expect aromatic protons at δ 7.35–7.44 ppm (benzo[b]thiophene) and δ 2.62–3.14 ppm (piperazine CH₂). The carboxylic acid proton is absent due to salt formation .
  • Mass Spectrometry : ESI-MS m/z calculated for C₁₃H₁₃N₂O₂S [M+H]⁺: 277.07; observed: 277.1 (±0.05) .
  • X-ray Crystallography : Confirms planar benzo[b]thiophene and chair conformation of piperazine (if single crystals are obtained via slow evaporation) .

Q. How does the HCl salt form influence solubility and formulation for in vitro assays?

  • Methodology :

  • Solubility : The HCl salt enhances aqueous solubility (e.g., 12 mg/mL in PBS pH 7.4 vs. 0.3 mg/mL for free base). Test solubility using shake-flask method with UV-Vis quantification at λ = 254 nm .
  • Formulation : For cell-based assays, dissolve in DMSO (10 mM stock) and dilute in culture medium (final DMSO ≤0.1%). Confirm stability via HPLC over 24h .

Advanced Research Questions

Q. What structural modifications to the piperazine or benzo[b]thiophene moieties enhance target binding affinity?

  • Methodology :

  • SAR Studies : Compare analogues with substituents on piperazine (e.g., 4-methylpiperazine ) or halogenated benzo[b]thiophene (e.g., 7-bromo ).

  • Binding Assays : Use radioligand displacement (e.g., ³H-labeled compounds) or SPR to measure KD. Piperazine N-substitution with hydrophobic groups (e.g., phenyl) improves GPCR affinity by 10-fold .

    • Data Table : SAR of Piperazine Derivatives
SubstituentTarget (e.g., 5-HT₁A) IC₅₀ (nM)LogP
H (parent)4502.1
4-Methyl3202.4
4-Phenyl853.8

Q. How can contradictions in biological activity data between assays be resolved?

  • Methodology :

  • Assay Validation : Replicate results in orthogonal assays (e.g., cAMP accumulation vs. β-arrestin recruitment for GPCRs) .
  • Metabolic Stability : Test compound integrity post-incubation with liver microsomes (e.g., CYP3A4-mediated degradation reduces apparent activity) .
  • Data Triangulation : Cross-reference NMR purity (≥95%), LC-MS stability, and cell viability (MTT assay) to exclude false positives .

Q. What computational strategies predict reactivity or regioselectivity in derivative synthesis?

  • Methodology :

  • DFT Calculations : Optimize transition states for piperazine coupling using Gaussian09 (B3LYP/6-31G*). Predict regioselectivity of benzo[b]thiophene substitution .
  • Molecular Docking : AutoDock Vina to model interactions with targets (e.g., π-π stacking between benzo[b]thiophene and Tyr7.43 in 5-HT₁A) .

Q. How do reaction conditions (e.g., microwave vs. thermal) impact yield in multi-step syntheses?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce coupling time from 12h to 30min (80°C, 300W) with comparable yield (50% vs. 51%) but lower racemization risk .
  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Ullmann-type couplings; CuI gives superior yields (65%) with 1,10-phenanthroline as ligand .

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